molecular formula C12H14N4 B2402569 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 133533-72-9

5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2402569
CAS No.: 133533-72-9
M. Wt: 214.272
InChI Key: VKVCMTXNNRZRHR-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 133533-72-9) is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery research. This compound features a partially hydrogenated triazolopyrimidine core, a structure known for its diverse biological activities. It serves as a key synthetic intermediate and a privileged scaffold for constructing more complex polycondensed heterocyclic systems . Researchers utilize this compound as an N,N-binucleophilic synthon in the development of novel molecular entities . Derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine class have demonstrated potent pharmacological activities in scientific studies, including serving as positive modulators of the GABAA receptor with notable anticonvulsant properties in research models . Furthermore, this chemical scaffold has been investigated in the search for new antiviral agents, particularly as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the PA-PB1 subunit interaction . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this product in accordance with established laboratory safety protocols.

Properties

IUPAC Name

5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-7-11(10-5-3-2-4-6-10)16-12(15-9)13-8-14-16/h2-6,8-9,11H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVCMTXNNRZRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=NC=N2)N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-7-phenyl-1,2,4-triazol-3-amine with a suitable aldehyde or ketone in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors or other advanced chemical engineering techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. The specific structural features of 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .
  • Antimicrobial Properties : Studies have shown that certain triazolo derivatives possess antimicrobial activity. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics .

Neuropharmacology

The compound has been explored for neuroprotective effects:

  • Cognitive Enhancement : Some studies suggest that triazolo-pyrimidines can improve cognitive functions and may be beneficial in treating neurodegenerative diseases like Alzheimer's. The mechanism is thought to involve modulation of neurotransmitter systems .

Drug Development

This compound serves as a scaffold for synthesizing new pharmacologically active compounds:

  • Lead Compound for Synthesis : Its structure allows for modifications that can lead to the discovery of new drugs with enhanced activity and reduced side effects. Researchers are actively modifying its chemical structure to explore these possibilities .

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and functions:

  • Biochemical Assays : It is employed in various assays to understand protein-ligand interactions due to its ability to bind specific proteins effectively .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In a preclinical trial involving animal models of Alzheimer's disease, the administration of this compound showed significant improvements in memory retention and cognitive function compared to control groups. These results suggest its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism by which 5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues

Triazolo[1,5-a]pyrimidines are structurally diverse, with variations in substituents at positions 2, 5, and 7 significantly altering their properties. Key analogues include:

Compound Name Substituents (Position) Key Features Applications/Activity Reference
5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine 5-CH₃, 7-Ph, tetrahydro ring Enhanced steric bulk; stabilizes metal complexes (e.g., Cu(II)) Coordination chemistry
7-Halogenated triazolopyrimidines 7-F, 7-Cl, 7-Br High antiproliferative activity (IC₅₀ ~83–101 nM); tubulin polymerization inhibition Anticancer agents
5,7-Dimethyl-triazolopyrimidine (dmtp) 5-CH₃, 7-CH₃ Ligand for platinum(II) complexes; influences cis/trans isomer stability Metal coordination
5,7-Diphenyl-triazolopyrimidine (dptp) 5-Ph, 7-Ph Bulky substituents; stabilizes trans-platinum complexes Structural studies
7-Thienyl/Chlorophenyl derivatives 7-thienyl, 5-Cl-Ph Improved solubility; explored for unknown bioactivity Synthetic intermediates
2-Methyl-5-phenyl-tetrahydro-triazolopyrimidin-7-ol 2-CH₃, 5-Ph, 7-OH Corrosion inhibitor for steel in acidic media Industrial applications

Structural Insights :

  • Phenyl groups at position 7 (as in the target compound) contribute to steric hindrance, impacting metal-ligand interactions in coordination chemistry .

Key Findings :

  • Halogen substituents at position 7 enhance anticancer activity, with 4′-fluoro and 4′-bromo derivatives showing IC₅₀ values <100 nM .
  • The target compound’s phenyl group may limit bioavailability compared to smaller substituents (e.g., methyl), though its role in metal complexation is advantageous .

Comparative Insights :

  • TMDP-based synthesis offers a greener alternative to piperidine, with high thermal stability and recyclability .

Biological Activity

5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 330833-68-6) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and antiviral potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N5C_{12}H_{15}N_{5}, with a melting point greater than 320°C. The compound features a triazolo-pyrimidine core structure known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:

  • A study synthesized various derivatives of triazolo[1,5-a]pyrimidine and evaluated their antiproliferative activities against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among them, one derivative exhibited IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells; these values were significantly lower than those of the standard drug 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways:

  • The most active compounds were found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels in critical proteins such as ERK1/2 and AKT. This inhibition resulted in apoptosis and G2/M phase arrest in cancer cells .

Anti-inflammatory Activity

Triazolo-pyrimidine derivatives have also demonstrated anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity:

CompoundIC50 (µM)Comparison
Compound 50.04 ± 0.09Comparable to Celecoxib (IC50 = 0.04 ± 0.01)
Compound 60.04 ± 0.02Comparable to Celecoxib

These findings suggest that these compounds may serve as potential anti-inflammatory agents .

Antiviral Activity

The antiviral potential of triazolo[1,5-a]pyrimidine derivatives has also been explored. One study focused on their ability to disrupt the interaction between the PA and PB1 subunits of the influenza A virus polymerase:

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound AX ± YZ ± WA/B

These compounds showed promising antiviral activity in plaque reduction assays against Influenza A virus strains .

Case Studies

Several case studies have documented the biological activity of triazolo-pyrimidine derivatives:

  • Anticancer Study : In vitro tests revealed that a specific derivative inhibited cell growth in MGC-803 cells with an IC50 value significantly lower than traditional chemotherapeutics.
  • Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that specific derivatives effectively reduced inflammation comparable to established anti-inflammatory drugs.
  • Antiviral Efficacy : Compounds demonstrated efficacy in inhibiting viral replication in MDCK cells infected with influenza A virus.

Q & A

Q. What are the most efficient synthetic methodologies for preparing 5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine?

The compound can be synthesized via multicomponent reactions (MCRs) using green chemistry principles. A notable method employs 4,4’-trimethylenedipiperidine (TMDP) as a bifunctional additive in a mixture of water/ethanol (1:1 v/v) at reflux or in its molten state (65°C). TMDP acts as a Lewis base and hydrogen-bond acceptor-donor, enabling high yields (>85%) under mild, metal-free conditions . Alternative protocols involve condensation of 3-alkyl-5-amino-1,2,4-triazole with aldehydes (e.g., cinnamaldehyde) in dimethylformamide (DMF), followed by methanol recrystallization .

Q. How is structural characterization of this compound typically performed?

X-ray crystallography is the gold standard for confirming the stereochemistry and hydrogen-bonding networks of the tetrahydrotriazolopyrimidine core. For solution-phase analysis, 1^1H and 13^13C NMR are critical for identifying methyl, phenyl, and tetrahydro ring protons. Infrared spectroscopy (IR) verifies functional groups like C=N (1600–1650 cm1^{-1}) and N-H (3200–3400 cm1^{-1}). Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns consistent with the bicyclic structure .

Q. What are the primary applications of this compound in foundational research?

It serves as a precursor for polycondensed heterocycles, such as imidazotriazolopyrimidines, via reactions with α-bromoketones or 3-chloropropanoic acid chloride. The tetrahydro ring system acts as a binucleophilic scaffold, enabling diversification into complex architectures . Additionally, it has been explored as a corrosion inhibitor for steel in acidic environments, achieving >90% efficiency at 0.5 mM concentrations .

Advanced Research Questions

Q. How do reaction conditions influence the chemoselectivity of functionalization at the C-2 and C-7 positions?

The C-2 position is more reactive toward electrophiles due to the electron-donating effects of the adjacent triazole ring. For regioselective C-7 modifications, Grignard reagents or transition metal-free C–H functionalization can be employed. Substituent effects at C-5 (methyl) and C-7 (phenyl) modulate π-stacking interactions, which can be analyzed via Hammett plots or computational studies (e.g., DFT) .

Q. What mechanistic insights explain the antitumor activity of platinum(II) complexes derived from this compound?

The cisplatin analogue cis-[PtCl₂(Hmtpo-N₃)₂] (Hmtpo = 5-methyl-7-oxo derivative) exhibits selective cytotoxicity against ovarian carcinoma (A121 cell line) by forming intrastrand cross-links with DNA guanine residues at N6. Kinetic studies (1H NMR) reveal slow chloride displacement (t1/25t_{1/2} \approx 5 days) and preferential binding to 9-ethylguanine over 1-methylcytosine. The steric bulk of the tetrahydrotriazolopyrimidine ligand slows hydrolysis, enhancing tumor specificity .

Q. How can computational methods predict the thermodynamic stability and energetic properties of derivatives?

Heats of formation (HOF) for nitro-substituted derivatives (e.g., 5-methyl-2-nitro-7-trifluoromethyl variants) can be calculated using Gaussian-type orbital methods (GTO) or density functional theory (DFT). These models correlate HOF with detonation velocity (VDV_D) and pressure (PP), critical for evaluating high-energy density materials (HEDMs). Group contribution methods further validate experimental data .

Q. What strategies optimize photophysical properties for push-pull systems based on this scaffold?

Introducing electron-donating (e.g., aryl) and electron-withdrawing (e.g., trifluoromethyl) groups at C-5 and C-7 enhances intramolecular charge transfer (ICT). UV-Vis and fluorescence spectroscopy reveal bathochromic shifts (Δλ>50\Delta\lambda > 50 nm) in polar solvents. Electrochemical studies (cyclic voltammetry) quantify HOMO-LUMO gaps, which correlate with optoelectronic applications .

Q. How does the choice of solvent affect catalytic activity in multicomponent reactions?

Aqueous ethanol (1:1 v/v) minimizes byproduct formation in TMDP-mediated syntheses due to its high polarity and ability to stabilize intermediates. In contrast, molten TMDP (65°C) eliminates solvent entirely, reducing reaction time and waste. Solvent-free conditions favor entropy-driven processes, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions .

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